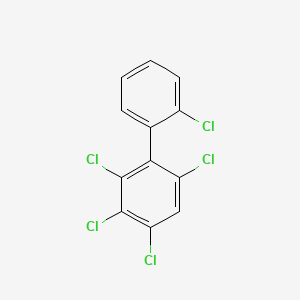

2,2',3,4,6-Pentachlorobiphenyl

Descripción general

Descripción

2,2’,3,4,6-Pentachlorobiphenyl is a member of the polychlorinated biphenyl family, which consists of synthetic organic chemicals known as chlorinated hydrocarbons. These compounds were widely used in various industrial applications due to their chemical stability and insulating properties. their production was banned in many countries due to their environmental persistence and potential health hazards .

Métodos De Preparación

The synthesis of 2,2’,3,4,6-Pentachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The reaction is carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions, including temperature and pressure, are carefully controlled to achieve the desired degree of chlorination . Industrial production methods often involve similar processes but on a larger scale, with additional steps for purification and quality control .

Análisis De Reacciones Químicas

2,2’,3,4,6-Pentachlorobiphenyl undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form hydroxylated metabolites.

Reduction: Reductive dechlorination can occur, especially in the presence of microbial activity.

Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.

Aplicaciones Científicas De Investigación

Environmental Monitoring

1. Detection and Analysis of PCBs in Environmental Samples

2,2',3,4,6-Pentachlorobiphenyl is used as a standard reference material in analytical chemistry to quantify PCB levels in environmental samples. Its detection is crucial for assessing pollution in ecosystems contaminated by industrial activities.

| Application | Method | Reference |

|---|---|---|

| Environmental monitoring | Gas Chromatography-Mass Spectrometry (GC-MS) | AccuStandard |

| Soil and water analysis | Solid Phase Microextraction (SPME) | EuSP2024 |

Health and Toxicology Studies

2. Biotransformation Studies

Research has shown that exposure to this compound can induce cytochrome P450 enzymes in liver tissues. These enzymes play a vital role in the metabolism of xenobiotics and are significant in toxicological studies assessing the health impacts of PCB exposure.

- A study indicated that PCB 98 levels increased in various tissues with dosage but exhibited nonlinear pharmacokinetics due to rapid elimination processes influenced by enzyme activity .

Analytical Chemistry

3. Development of Analytical Methods

The compound is utilized in developing advanced analytical methods for detecting hazardous chemicals in various matrices. Techniques such as High-Performance Liquid Chromatography (HPLC) and GC-MS are frequently employed for accurate quantification.

| Technique | Purpose | Findings |

|---|---|---|

| HPLC | Separation of PCB congeners | Effective for complex mixtures |

| GC-MS | Quantification of environmental pollutants | High sensitivity and specificity |

Case Studies

4. Case Study: PCB Contamination Assessment

A comprehensive study evaluated the presence of PCBs, including this compound, in urban waterways. The findings revealed significant contamination levels linked to industrial runoff and highlighted the need for regular monitoring to protect public health.

Mecanismo De Acción

The mechanism of action of 2,2’,3,4,6-Pentachlorobiphenyl involves its interaction with the aryl hydrocarbon receptor. Upon binding to this receptor, it activates the transcription of genes involved in xenobiotic metabolism, particularly those encoding cytochrome P450 enzymes. This leads to the induction of phase I and phase II metabolic enzymes, which can result in the formation of reactive metabolites and subsequent toxic effects . Additionally, it can interfere with cell cycle regulation and induce genetic instability .

Comparación Con Compuestos Similares

2,2’,3,4,6-Pentachlorobiphenyl is one of 209 polychlorinated biphenyl congeners. Similar compounds include:

2,2’,4,4’,6-Pentachlorobiphenyl: This compound also binds to the aryl hydrocarbon receptor and induces similar toxicological effects.

2,2’,3,5’,6-Pentachlorobiphenyl: Known for its developmental neurotoxicant properties, it is studied for its enantioselective toxic effects.

2,3,3’,4’,6-Pentachlorobiphenyl: This compound has been shown to bind estrogens and activate estrogen response elements.

Each of these compounds has unique properties and toxicological profiles, making them valuable for comparative studies in environmental and biological research.

Actividad Biológica

2,2',3,4,6-Pentachlorobiphenyl (PCB 95) is a member of the polychlorinated biphenyl (PCB) family, which consists of 209 different congeners. These compounds are synthetic organic chemicals that have been widely used in industrial applications due to their chemical stability and insulating properties. However, their environmental persistence and potential toxicity have raised concerns regarding their biological activity and health implications.

- Molecular Formula : C12H5Cl5

- Molecular Weight : Approximately 261.57 g/mol

- Structure : The compound features five chlorine atoms substituted on the biphenyl structure, which significantly influences its biological interactions.

Biological Activity Overview

The biological activity of this compound is primarily mediated through its interaction with the aryl hydrocarbon receptor (AhR). This receptor plays a crucial role in the regulation of xenobiotic metabolism and can lead to various biological responses upon activation.

- Aryl Hydrocarbon Receptor Activation : PCB 95 binds to AhR, leading to the transcription of genes involved in detoxification processes. This interaction can disrupt normal cellular functions and contribute to toxicity.

- Endocrine Disruption : PCBs are known to interfere with hormonal systems, potentially leading to reproductive and developmental issues in both humans and wildlife.

- Carcinogenic Potential : Studies indicate that exposure to PCBs may increase the risk of cancer by promoting tumorigenic processes in liver and other tissues.

Research Findings

Numerous studies have investigated the biological effects of PCB 95 and similar compounds:

- Metabolism Studies : Research shows that PCB 95 is metabolized by human liver microsomes into hydroxylated metabolites (OH-PCBs), which can exhibit varying degrees of biological activity. For example, the formation rates of OH-PCBs demonstrated inter-individual variability among human subjects, highlighting the complexity of PCB metabolism .

- Toxicological Assessments : In animal models, exposure to PCB 95 has been associated with hepatocellular adenomas and carcinomas. For instance, studies involving Aroclor 1254 (a commercial PCB mixture) have shown significant liver tumor incidence in rats .

- Endocrine Effects : Research indicates that exposure to PCBs like PCB 95 can lead to alterations in serum hormone levels and reproductive organ development in animal models . For example, significant changes in luteinizing hormone levels were observed in exposed generations.

Case Studies

- Hepatocarcinogenicity : A study reported that intragastric administration of PCB mixtures increased lung tumor incidence in mice previously treated with carcinogens . This finding underscores the potential role of PCBs as promoters of carcinogenesis.

- Neurodevelopmental Impact : Evidence suggests that exposure to PCBs during critical developmental windows can result in neurodevelopmental disorders. Morphological analyses revealed alterations in brain structure associated with PCB exposure .

Data Table: Biological Effects of this compound

Propiedades

IUPAC Name |

1,2,3,5-tetrachloro-4-(2-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl5/c13-7-4-2-1-3-6(7)10-8(14)5-9(15)11(16)12(10)17/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGDKRLQRLFUJPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C(=C(C=C2Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6074178 | |

| Record name | 2,2',3,4,6-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55215-17-3 | |

| Record name | 2,2',3,4,6-Pentachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055215173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,4,6-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,4,6-PENTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WPD88828Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.